3-cis-Hydroxyglipizide

Vue d'ensemble

Description

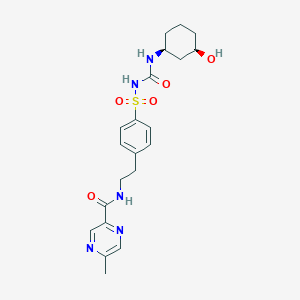

3-cis-Hydroxyglipizide is a metabolite of glipizide, an oral hypoglycemic agent belonging to the second-generation sulfonylurea drug class. Glipizide is primarily used to control blood sugar levels in patients with type 2 diabetes mellitus by stimulating insulin release from pancreatic beta cells .

Applications De Recherche Scientifique

3-cis-Hydroxyglipizide has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of sulfonylurea drug metabolism and pharmacokinetics.

Biology: It is used to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of glipizide.

Medicine: It serves as a biomarker for monitoring the pharmacokinetics and therapeutic efficacy of glipizide in patients with type 2 diabetes mellitus.

Industry: It is used in the development and optimization of analytical methods for the quantification of glipizide and its metabolites in biological samples

Mécanisme D'action

Target of Action

The primary target of 3-cis-Hydroxyglipizide is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .

Mode of Action

this compound works by sensitizing these pancreatic beta cells, stimulating them to release insulin . This insulin then helps to lower blood glucose levels .

Biochemical Pathways

this compound is a metabolite of glipizide, a second-generation sulfonylurea . Sulfonylureas are known to enhance the hypoglycemic potency by containing a more non-polar side chain in their chemical structure .

Pharmacokinetics

this compound is metabolized by CYP2C9 and CYP2C19 to inactive metabolites . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . The mean terminal elimination half-life of glipizide ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus .

Result of Action

The result of this compound’s action is the lowering of blood glucose levels . This is achieved through the stimulation of insulin release from the pancreatic beta cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, co-administered medicinal herbs can modify a drug’s pharmacokinetics (PK), effectiveness, and toxicity .

Analyse Biochimique

Biochemical Properties

3-cis-Hydroxyglipizide plays a role in biochemical reactions primarily as a metabolite of glipizide. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent metabolism. The primary enzymes involved in the metabolism of glipizide to this compound are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes catalyze the hydroxylation of glipizide, leading to the formation of this compound. The interactions between this compound and these enzymes are crucial for its formation and further metabolism.

Cellular Effects

This compound influences various cellular processes due to its origin from glipizide. Glipizide, and consequently its metabolite this compound, affects pancreatic beta cells by stimulating insulin release. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx . The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules. Additionally, this compound may impact cell signaling pathways, gene expression, and cellular metabolism through its effects on insulin secretion and glucose homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, this compound causes membrane depolarization and calcium influx, which ultimately leads to insulin release . This mechanism is similar to that of glipizide, as this compound is a metabolite formed from glipizide. The binding interactions with the potassium channels and the subsequent cellular responses are critical for the compound’s effects on insulin secretion and glucose regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that glipizide and its metabolites, including this compound, undergo enterohepatic circulation, which can influence their temporal effects . The stability of this compound in biological systems is essential for its sustained activity. Long-term effects on cellular function, such as prolonged insulin secretion and glucose regulation, have been observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively stimulates insulin release and lowers blood glucose levels. At higher doses, toxic or adverse effects may occur, including hypoglycemia and potential damage to pancreatic beta cells . Animal studies have demonstrated threshold effects, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of glipizide. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes hydroxylate glipizide to produce this compound. The metabolite may further undergo conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. The interactions with these enzymes and the subsequent metabolic flux are crucial for the compound’s pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is likely transported across cell membranes through passive diffusion or facilitated transport mechanisms. Binding proteins and transporters may also play a role in its distribution within the body . The localization and accumulation of this compound in specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within pancreatic beta cells, where it exerts its effects on insulin secretion. The compound may also localize to other cellular compartments involved in its metabolism and excretion. Targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its activity and function .

Méthodes De Préparation

3-cis-Hydroxyglipizide is synthesized through the hydroxylation of glipizide. This reaction is catalyzed by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The industrial production of this compound involves the controlled hydroxylation of glipizide under specific reaction conditions to ensure the formation of the desired cis-isomer .

Analyse Des Réactions Chimiques

3-cis-Hydroxyglipizide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

3-cis-Hydroxyglipizide is similar to other hydroxylated metabolites of sulfonylurea drugs, such as 4-trans-Hydroxyglipizide. it is unique in its specific stereochemistry and the position of the hydroxyl group. Other similar compounds include:

4-trans-Hydroxyglipizide: Another hydroxylated metabolite of glipizide with a different stereochemistry.

Hydroxyglyburide: A hydroxylated metabolite of glyburide, another sulfonylurea drug.

Hydroxyglimepiride: A hydroxylated metabolite of glimepiride, another sulfonylurea drug

Propriétés

Numéro CAS |

38207-37-3 |

|---|---|

Formule moléculaire |

C21H27N5O5S |

Poids moléculaire |

461.5 g/mol |

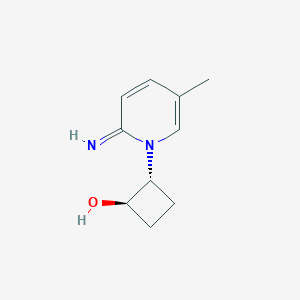

Nom IUPAC |

N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m1/s1 |

Clé InChI |

GZLIUWBDTXQVBY-SJORKVTESA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

SMILES isomérique |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O |

SMILES canonique |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)

![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)

![1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)